molecular formula C16H15F3N4O2 B2437429 3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034302-35-5

3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2437429
CAS No.: 2034302-35-5
M. Wt: 352.317
InChI Key: BYTRZZIXBMMODP-UHFFFAOYSA-N
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Description

3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a trifluoromethyl group, and a pyrrolidine carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrimidin-2-yloxy Intermediate: The synthesis begins with the preparation of the pyrimidin-2-yloxy intermediate. This can be achieved by reacting pyrimidine with an appropriate halogenating agent, such as bromine or chlorine, followed by nucleophilic substitution with an alcohol or phenol.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable reaction conditions.

    Formation of Pyrrolidine Carboxamide: The final step involves the coupling of the pyrimidin-2-yloxy intermediate with a pyrrolidine carboxamide derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., alcohols, amines)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
  • 3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate
  • 3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carbothioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-4-12(9-11)22-15(24)23-8-5-13(10-23)25-14-20-6-2-7-21-14/h1-4,6-7,9,13H,5,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTRZZIXBMMODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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